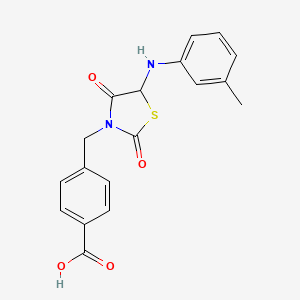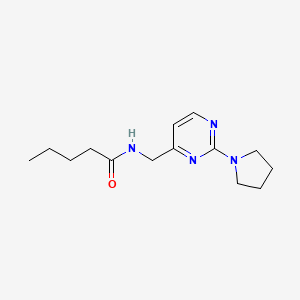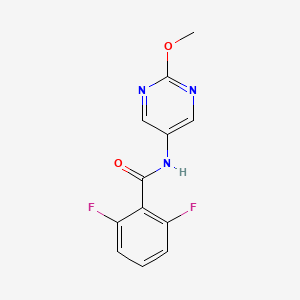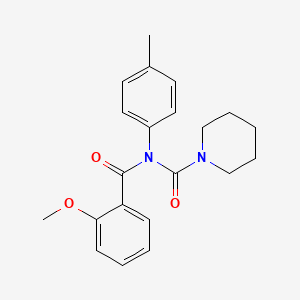![molecular formula C10H7ClN4S B2470738 8-cloro-6-metil-5H-[1,2,4]triazino[5,6-b]indol-3-tiol CAS No. 1797363-61-1](/img/structure/B2470738.png)
8-cloro-6-metil-5H-[1,2,4]triazino[5,6-b]indol-3-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that contains both indole and triazine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
The primary target of the compound “8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is ferrous ions (Fe2+) . Iron is an indispensable trace element for virtually all living organisms and is involved in various biological processes such as cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of the compound to ferrous ions leads to a decrease in the availability of these ions, which are essential for various cellular processes. This selective binding is a unique feature of this compound, distinguishing it from other iron chelators like VLX600 .
Biochemical Pathways
The compound’s interaction with ferrous ions affects the iron-dependent biochemical pathways in the cell. By chelating ferrous ions, the compound can inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells . The compound’s action leads to the arrest of the cell cycle at the G1 phase and induces significant apoptosis in cancer cells .
Pharmacokinetics
The compound’s strong antiproliferative activity against various cancer cells suggests that it may have favorable adme properties .
Result of Action
The compound exhibits strong antiproliferative activity against various cancer cells, including A549, MCF-7, Hela, and HepG-2 . It induces apoptosis in these cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The compound’s action can be influenced by environmental factors, particularly the presence of ferrous ions. Notably, the addition of ferrous ions can abolish the cytotoxicity of the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by the iron ion concentrations in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methylindole with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazinoindole compound.
Industrial Production Methods
Industrial production of 8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced derivatives.
Substitution: Substituted triazinoindole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Uniqueness
8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Propiedades
IUPAC Name |
8-chloro-6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c1-4-2-5(11)3-6-7(4)12-9-8(6)14-15-10(16)13-9/h2-3H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRLVAOUWNUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=NC(=S)NN=C23)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-allyl-3-(cyclopentylsulfanyl)-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2470655.png)

![methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2470659.png)

![2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2470663.png)




![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)

![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2470671.png)


